Diphenyliodanium nonafluorobutane-1-sulfonate
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Overview
Description
Stearic Acid-d2, also known as Octadecanoic Acid-2,2-d2, is a deuterated form of stearic acid. It is a saturated fatty acid with an 18-carbon chain and two deuterium atoms replacing two hydrogen atoms at the second carbon position. This modification makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d2 typically involves the hydrogenation of oleic acid or other unsaturated fatty acids in the presence of deuterium gas. The process includes:
Deodorization and Distillation: The fat source, either animal-based or plant-based, undergoes deodorization and distillation to remove impurities.
Hydrogenation: The fatty acids are hydrogenated using deuterium gas under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Stearic Acid-d2 follows similar steps but on a larger scale. The process involves:
Hydrolysis: Hydrolyzing fats or oils to produce a mixture of fatty acids and glycerine.
Separation: Separating the fatty acids from glycerine.
Purification: Purifying the fatty acid mixture and distilling it to isolate Stearic Acid-d2.
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-d2 undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to produce stearic aldehyde and stearic acid derivatives.
Reduction: Reduction reactions can convert it into stearyl alcohol.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts under heating conditions.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products:
Esterification: Produces esters like ethylene glycol distearate.
Oxidation: Forms stearic aldehyde and other oxidized derivatives.
Reduction: Results in stearyl alcohol.
Scientific Research Applications
Stearic Acid-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Stearic Acid-d2 involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide a unique marker that allows researchers to track its movement and transformation within cells. It interacts with molecular targets such as enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Stearic Acid: The non-deuterated form, commonly found in animal and vegetable fats.
Palmitic Acid: A saturated fatty acid with a 16-carbon chain, similar in structure but shorter.
Oleic Acid: An unsaturated fatty acid with an 18-carbon chain and one double bond.
Uniqueness: Stearic Acid-d2 is unique due to its deuterium atoms, which make it valuable for isotopic labeling studies. This characteristic allows for precise tracking and analysis in various scientific research applications, setting it apart from its non-deuterated counterparts .
Properties
CAS No. |
194999-82-1 |
---|---|
Molecular Formula |
C16H10F9IO3S |
Molecular Weight |
580.2 g/mol |
IUPAC Name |
diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1 |
InChI Key |
ORPDKMPYOLFUBA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Synonyms |
DIPHENYLIODONIUM PERFLUORO-1- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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